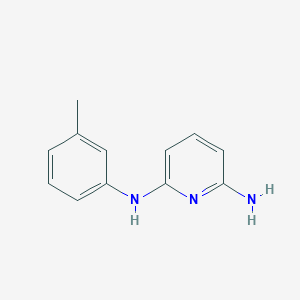
2-N-(3-Methylphenyl)pyridine-2,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-N-(3-Methylphenyl)pyridine-2,6-diamine is an organic compound with the molecular formula C12H13N3 It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N The compound is characterized by the presence of a pyridine ring substituted with a 3-methylphenyl group and two amino groups at the 2 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-N-(3-Methylphenyl)pyridine-2,6-diamine can be achieved through several synthetic routes. One common method involves the reaction of 2,6-dichloropyridine with 3-methylaniline in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:
2,6-Dichloropyridine+3-MethylanilineK2CO3,DMF,Heatthis compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-N-(3-Methylphenyl)pyridine-2,6-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Oxidized derivatives of the compound
Reduction: Reduced derivatives of the compound
Substitution: Substituted derivatives with various functional groups
Scientific Research Applications
2-N-(3-Methylphenyl)pyridine-2,6-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-N-(3-Methylphenyl)pyridine-2,6-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2,6-Diaminopyridine: A compound with similar structure but without the 3-methylphenyl group.
3-Methylphenylamine: A compound with the 3-methylphenyl group but lacking the pyridine ring.
2-Aminopyridine: A compound with a similar pyridine ring but only one amino group.
Uniqueness
2-N-(3-Methylphenyl)pyridine-2,6-diamine is unique due to the presence of both the 3-methylphenyl group and the two amino groups on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C12H13N3 |
|---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
6-N-(3-methylphenyl)pyridine-2,6-diamine |
InChI |
InChI=1S/C12H13N3/c1-9-4-2-5-10(8-9)14-12-7-3-6-11(13)15-12/h2-8H,1H3,(H3,13,14,15) |
InChI Key |
IMDOLQJLZAPODU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=CC=CC(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 1-oxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13233075.png)

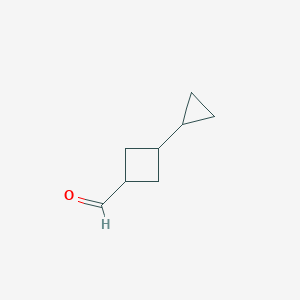
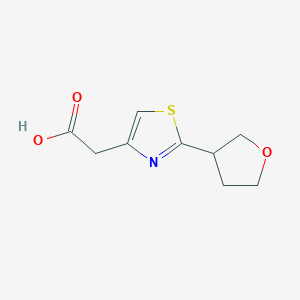
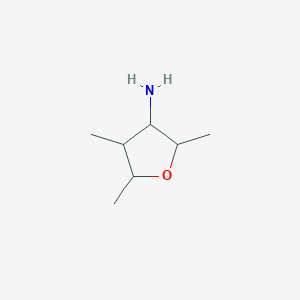
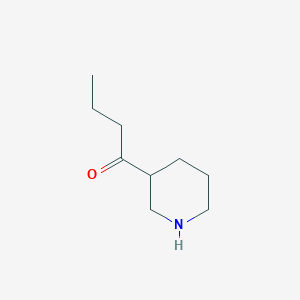

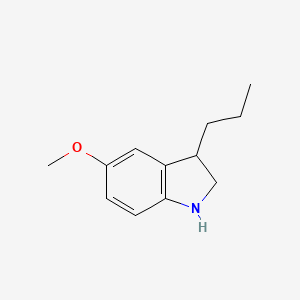
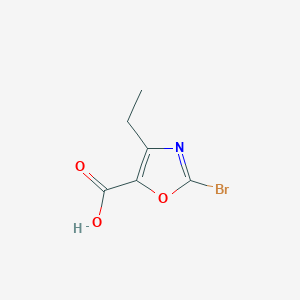


![N-[2-(1-Aminoethyl)phenyl]methanesulfonamide](/img/structure/B13233141.png)


